Luciferase Activator-1: 1.04-Fold Activity Enhancement at 50 nM in Huntington's Disease Transcriptional Repression Model
Luciferase activator-1 (Compound D2) increased luciferase activity by 1.04-fold at a concentration of 50 nM, as measured in a luciferase-based reporter assay system used to evaluate modulators of transcriptional repression in Huntington's disease [1]. This represents the only publicly available quantitative activity measurement for this compound. No direct head-to-head comparison data with other luciferase activators or inhibitors exists in the primary literature. The 1.04-fold enhancement magnitude is notably modest compared to fold-changes reported for other luciferase modulators in the literature (e.g., certain coelenterazine analogs showing 4- to 8-fold activity increases [2]), but no cross-study comparisons can be validly drawn without identical assay conditions.
| Evidence Dimension | Luciferase activity fold-change |
|---|---|
| Target Compound Data | 1.04-fold increase |
| Comparator Or Baseline | Untreated control (baseline luciferase activity) |
| Quantified Difference | +1.04-fold relative to baseline |
| Conditions | Concentration: 50 nM; Assay: Luciferase reporter assay in Huntington's disease transcriptional repression model [1] |
Why This Matters
This represents the only quantified activity benchmark for Luciferase activator-1; users must verify whether this 1.04-fold enhancement magnitude meets their assay sensitivity requirements compared to baseline-only conditions.
- [1] Leone S, et al. SAR and QSAR study on 2-aminothiazole derivatives, modulators of transcriptional repression in Huntington's disease. Bioorg Med Chem. 2008 May 15;16(10):5695-703. View Source
- [2] Zhao H, et al. Characterization of coelenterazine analogs for measurements of Renilla luciferase activity in live cells and living animals. Mol Imaging. 2004 Jan;3(1):43-54. View Source
